![molecular formula C20H20N6O B15140950 6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLK1/2-IN-2 is a compound that acts as an inhibitor of cdc2-like kinases (CLKs), specifically targeting CLK1 and CLK2. These kinases are serine-threonine kinases involved in the regulation of splicing by phosphorylation of serine-arginine-rich proteins and other splicing factors . CLK1/2-IN-2 has shown potential in various scientific research applications, particularly in the field of cancer research due to its antiproliferative activity .
Preparation Methods
The synthesis of CLK1/2-IN-2 involves a series of chemical reactions starting from a core scaffold of 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one . The synthetic route typically includes the following steps:
Formation of the core scaffold: The core scaffold is synthesized through a series of cyclization reactions.
Substitution reactions: Various substituents are introduced to the core scaffold through substitution reactions to achieve the desired chemical structure.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for CLK1/2-IN-2 would involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction times to maximize yield and purity.
Chemical Reactions Analysis
CLK1/2-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CLK1/2-IN-2 has a wide range of scientific research applications, including:
Splicing Regulation: CLK1/2-IN-2 is used to study the regulation of splicing by inhibiting the phosphorylation of serine-arginine-rich proteins, which are crucial for exon selection during splicing.
Drug Development: The compound serves as a lead compound for developing new inhibitors targeting CLK kinases, which have therapeutic potential in various diseases.
Neurodegenerative Diseases: Research has explored the potential of CLK1/2-IN-2 in treating neurodegenerative diseases by modulating splicing factors involved in neuronal function.
Mechanism of Action
CLK1/2-IN-2 exerts its effects by inhibiting the activity of CLK1 and CLK2 kinases. These kinases phosphorylate serine-arginine-rich proteins, which are essential for the regulation of splicing . By inhibiting these kinases, CLK1/2-IN-2 modulates pre-mRNA splicing, leading to alterations in the expression of various genes involved in cell growth and survival . This mechanism is particularly relevant in cancer cells, where dysregulated splicing contributes to tumor progression .
Comparison with Similar Compounds
CLK1/2-IN-2 is compared with other similar compounds, such as:
TG003: Another CLK inhibitor that targets CLK1 and CLK4.
MU1210: A potent CLK1/2/4 inhibitor with excellent selectivity and activity in cellular assays.
CLK1/2-IN-2 is unique due to its high selectivity for CLK1 and CLK2, making it a valuable tool for studying the specific roles of these kinases in various biological processes .
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-20(2,3)16-6-4-13(8-21-16)19(27)25-17-12-26-11-14(5-7-18(26)24-17)15-9-22-23-10-15/h4-12H,1-3H3,(H,22,23)(H,25,27) |
InChI Key |
BNBGXFKXNXXHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


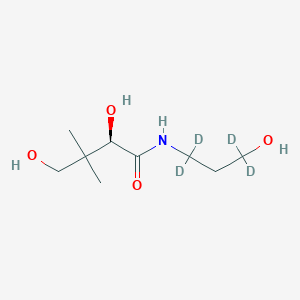
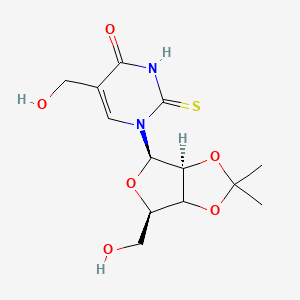
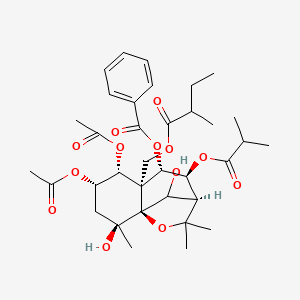
![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)
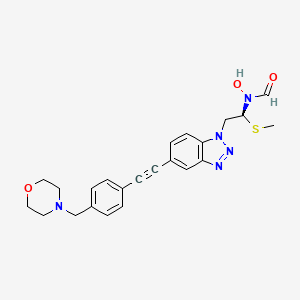
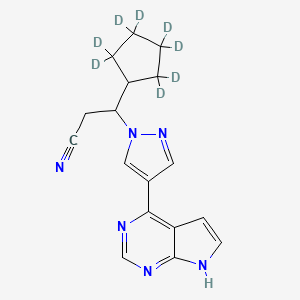
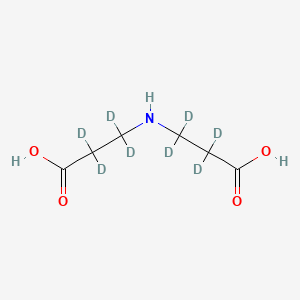



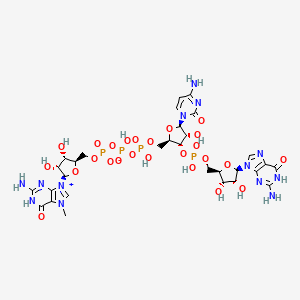
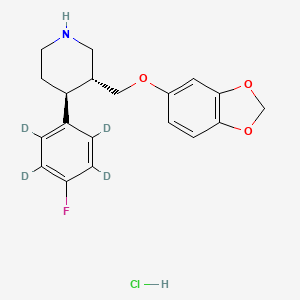
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)
